3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
3-bromo-4-methoxypyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-6-5(8)4-10-11(6)3-2-9-7/h2-4H,1H3 |
InChI Key |
DNJQDQIKILSKKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN2C1=C(C=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4 Methoxypyrazolo 1,5 a Pyrazine and Analogues
De Novo Synthesis Approaches to the Pyrazolo[1,5-A]pyrazine (B3255129) Core
The formation of the pyrazolo[1,5-a]pyrazine ring system can be achieved through various de novo strategies, which build the heterocyclic core from simpler, acyclic or monocyclic precursors. These methods include classical cyclization and condensation reactions, modern multi-component strategies, and regioselective annulation reactions.
Cyclization and Condensation Reactions for Ring Formation
Cyclization and condensation reactions are foundational in heterocyclic chemistry for constructing fused ring systems like pyrazolo[1,5-a]pyrazine. A notable one-pot, three-step protocol for the synthesis of the pyrazolo[1,5-a]pyrazine scaffold commences with pyrazole-3-carboxylic acids. osi.lv This process involves an initial amide formation, which is then followed by the closure of the pyrazine (B50134) ring, hydrolysis, and finally, dehydration to yield the aromatic pyrazolo[1,5-a]pyrazine core. osi.lv
Analogous pyrazolo[1,5-a]pyrimidine (B1248293) systems are frequently synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov In these reactions, the 5-aminopyrazole acts as a nucleophile, attacking a carbonyl carbon of the β-dicarbonyl compound, which is followed by a cyclization step to form the pyrimidine (B1678525) ring. nih.gov This type of reaction can be catalyzed by either acids or bases. nih.gov A similar strategy for the pyrazolo[1,5-a]pyrazine core would involve the reaction of an appropriately substituted aminopyrazole with a 1,2-dicarbonyl equivalent.
A common approach for the synthesis of the related pyrazolo[1,5-a]pyrimidine core involves a cyclocondensation reaction between aminopyrazoles and enaminones or chalcones in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈). nih.gov The reaction proceeds via a Michael addition of the aminopyrazole to the enaminone, followed by intramolecular cyclization and elimination to form the fused ring system. nih.gov
| Starting Materials | Reagents and Conditions | Product Core | Reference |
| Pyrazole-3-carboxylic acids | One-pot, three-step protocol (amide formation, cyclization, hydrolysis, dehydration) | Pyrazolo[1,5-a]pyrazine | osi.lv |
| 5-Aminopyrazoles and β-dicarbonyl compounds | Acidic or basic catalysis | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| Aminopyrazoles and enaminones/chalcones | K₂S₂O₈ | Pyrazolo[1,5-a]pyrimidine | nih.gov |
Multi-component Reaction Strategies for Pyrazolo[1,5-A]pyrazine Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of pyrazole (B372694) scaffolds, MCRs often involve the in situ generation of a 1,3-dielectrophile followed by cyclocondensation with a hydrazine (B178648) derivative. beilstein-journals.org While direct MCRs for the pyrazolo[1,5-a]pyrazine core are less commonly reported, strategies for analogous systems provide a blueprint.
For instance, a three-component reaction for the synthesis of pyrazolo[1,5-a]pyrimidines has been developed utilizing 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave irradiation, catalyzed by Rh(III). nih.gov This approach showcases the potential of transition-metal catalysis in facilitating the rapid assembly of the fused heterocyclic system. nih.gov
Another MCR strategy involves the reaction of aryl methyl ketones, 3-aminopyrazoles, and enaminamides, mediated by I₂-DMSO, to construct a pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine-6-one skeleton. rsc.org This highlights the versatility of MCRs in generating complex, fused heterocyclic systems through a cascade of bond-forming events. rsc.org
| Reaction Type | Key Components | Catalyst/Mediator | Product Core | Reference |
| Three-component | 3-Aminopyrazoles, aldehydes, sulfoxonium ylides | Rh(III), Microwave | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| Multi-component cascade | Aryl methyl ketones, 3-aminopyrazoles, enaminamides | I₂-DMSO | Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine-6-one | rsc.org |
Regioselective Annulation Reactions for Substituted Pyrazolo[1,5-A]pyrazines
Regioselective annulation reactions provide a powerful tool for the controlled synthesis of substituted heterocyclic systems. These reactions involve the formation of a new ring onto an existing scaffold in a specific orientation. For the synthesis of substituted pyrazolo[1,5-a]pyridines, a TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds has been developed. doi.org This method offers high regioselectivity in the construction of the fused ring system.
Furthermore, Rh(III)-catalyzed annulation of 3-aminopyrazoles with aldehydes and sulfoxonium ylides, as mentioned in the MCR section, also represents a regioselective annulation process to form substituted pyrazolo[1,5-a]pyrimidines. nih.gov The regioselectivity in these reactions is often dictated by the electronic and steric properties of the starting materials and the nature of the catalyst.
Targeted Introduction of Substituents for 3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine
Once the pyrazolo[1,5-a]pyrazine core is assembled, the next critical step is the regioselective introduction of the bromo and methoxy (B1213986) substituents at the C3 and C4 positions, respectively.
Strategies for Bromination at the C3 Position
The C3 position of the pyrazolo[1,5-a]pyrimidine ring system is known to be susceptible to electrophilic substitution. This reactivity can be extrapolated to the analogous pyrazolo[1,5-a]pyrazine core.
A common and efficient method for the regioselective C3-bromination of pyrazolo[1,5-a]pyrimidines involves the use of N-bromosuccinimide (NBS) as the bromine source. Another effective approach employs potassium bromide in the presence of an oxidizing agent. nih.gov For example, a mild and environmentally friendly protocol utilizes potassium bromide and a hypervalent iodine(III) reagent (PIDA) in water at ambient temperature to achieve C3 bromination in high yields. nih.gov This method has been shown to be highly regioselective for the C3 position. nih.gov
In a one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines, the halogenation step follows the cyclization of an aminopyrazole with an enaminone. nih.gov For bromination, sodium bromide is used in conjunction with potassium persulfate. nih.gov
| Reagent(s) | Conditions | Position of Bromination | Reference |
| N-Bromosuccinimide (NBS) | Not specified in provided context | C3 | General method |
| KBr, PIDA | Water, Ambient temperature | C3 | nih.gov |
| NaBr, K₂S₂O₈ | One-pot with cyclization | C3 | nih.gov |
Methodologies for Methoxy Group Introduction at the C4 Position, including Nucleophilic Substitution
The introduction of a methoxy group at the C4 position of the pyrazolo[1,5-a]pyrazine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy requires a precursor with a suitable leaving group, most commonly a halogen, at the C4 position.
The synthesis of 4-chloropyrazolo[1,5-a]pyrazines provides the necessary electrophilic substrate for such a substitution. The reaction of these 4-chloro derivatives with sodium methoxide (B1231860) in a suitable solvent, such as methanol, would lead to the displacement of the chloride ion by the methoxide nucleophile, yielding the desired 4-methoxy-pyrazolo[1,5-a]pyrazine. This type of nucleophilic substitution is a well-established method for introducing alkoxy groups onto pyrazine and related heterocyclic rings. rsc.org
A study by Tsizorik et al. demonstrated the reactivity of 4-chloropyrazolo[1,5-a]pyrazines towards nucleophiles, specifically tert-butyl cyanoacetate (B8463686), which further supports the feasibility of a nucleophilic substitution at the C4 position. enamine.net
| Precursor | Reagent | Reaction Type | Product | Reference |
| 4-Chloropyrazolo[1,5-a]pyrazine (B1430154) | Sodium methoxide | Nucleophilic Aromatic Substitution | 4-Methoxypyrazolo[1,5-a]pyrazine | rsc.org (by analogy) |
| 4-Chloropyrazolo[1,5-a]pyrazines | tert-Butyl cyanoacetate | Nucleophilic Substitution | Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles | enamine.net |
Preparation of Key Intermediates (e.g., 4-chloropyrazolo[1,5-a]pyrazine for methoxy introduction)
The introduction of a methoxy group at the 4-position of the pyrazolo[1,5-a]pyrazine core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A crucial intermediate for this transformation is a derivative with a suitable leaving group at the target position, most commonly a halogen atom. The synthesis of 4-chloropyrazolo[1,5-a]pyrazine serves as a foundational step for accessing 4-methoxy analogues.
The general strategy involves the initial construction of a pyrazolo[1,5-a]pyrazin-4(5H)-one precursor. This precursor can then be subjected to a chlorination reaction to install the reactive chloro group. A widely used and effective method for this type of conversion on N-heterocyclic systems is treatment with phosphorus oxychloride (POCl₃). This reaction replaces the hydroxyl group of the tautomeric form of the pyrazinone ring with a chlorine atom, yielding the 4-chloropyrazolo[1,5-a]pyrazine intermediate.
Once the 4-chloro intermediate is obtained, the methoxy group can be introduced. This is accomplished by reacting the chloro-derivative with a source of methoxide ions, such as sodium methoxide (NaOMe), in a suitable solvent like methanol. The methoxide ion acts as a nucleophile, attacking the electron-deficient carbon at the 4-position and displacing the chloride ion to form the desired 4-methoxypyrazolo[1,5-a]pyrazine product. The reactivity of the chlorine atom at this position facilitates the substitution. nih.gov
This two-step sequence—chlorination followed by nucleophilic substitution—is a versatile and common pathway for functionalizing the pyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrimidine scaffolds. nih.gov
Green Chemistry Principles in the Synthesis of Pyrazolo[1,5-A]pyrazine Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact, reduce waste, and improve efficiency. cu.edu.eg These principles are highly relevant to the synthesis of pyrazolo[1,5-a]pyrazine derivatives, with significant advancements in microwave-assisted reactions and the use of environmentally benign solvent systems. bme.hursc.org
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. rsc.orgnih.gov For the synthesis of pyrazolo[1,5-a]pyrazine and its analogues, microwave-assisted methods can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.govnih.gov
This technique is particularly effective for multicomponent reactions and cyclization steps, which are common in the construction of fused heterocyclic systems. nih.gov For instance, the synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been successfully achieved under microwave-assisted, one-step, and solvent-free conditions, demonstrating high efficiency. nih.gov Similarly, microwave-assisted approaches have been developed for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, a closely related class of compounds. researchgate.net The rapid and uniform heating provided by microwaves enhances reaction rates and can enable reactions that are inefficient under conventional heating. researchgate.netresearchgate.net
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | nih.govnih.gov |
| Energy Consumption | High | Low | researchgate.net |
| Product Yield | Moderate to good | Good to excellent | nih.gov |
| Reaction Purity | Often requires significant purification | Generally higher purity, fewer byproducts | nih.gov |
The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often rely on volatile and hazardous organic solvents. Modern approaches to the synthesis of pyrazolo[1,5-a]pyrazine derivatives focus on eliminating or replacing these solvents with greener alternatives.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent ("neat" conditions) is an ideal green chemistry approach as it completely eliminates solvent waste. Solvent-free reactions between 5-amino-1H-pyrazoles and various precursors have been shown to efficiently produce pyrazolo[1,5-a]pyrimidines, often facilitated by microwave irradiation. mdpi.comresearchgate.netrsc.org This methodology offers benefits such as high reaction concentrations, simplified work-up procedures, and reduced environmental impact. researchgate.net
Environmentally Benign Solvents: When a solvent is necessary, green alternatives are preferred. Water is an excellent choice due to its non-toxicity, availability, and safety. researchgate.net Aqueous media have been successfully used for the synthesis of pyrazole derivatives, demonstrating the viability of water as a reaction medium for N-heterocycle formation. researchgate.net Another innovative approach is the use of Deep Eutectic Solvents (DESs), which are mixtures of quaternary ammonium (B1175870) salts (like choline (B1196258) chloride) and hydrogen bond donors (like urea). DESs are biodegradable, have low vapor pressure, and can be recycled, offering a benign environment for reactions such as the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in
| Solvent System | Key Advantages | Example Application | Reference |
|---|---|---|---|
| Solvent-Free (Neat) | No solvent waste, high atom economy, simple work-up | Reaction of 5-amino-1H-pyrazoles with β-enaminones | rsc.org |
| Water | Non-toxic, inexpensive, readily available, safe | Multicomponent synthesis of 5-aminopyrazole-4-carbonitriles | researchgate.net |
| Aqueous Ethanol | Reduced organic solvent usage, biodegradable | Ultrasonic-assisted synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones | bme.hu |
| Deep Eutectic Solvents (DES) | Biodegradable, recyclable, low toxicity, high yield | Cyclocondensation reactions for pyrazolo[1,5-a]pyrimidines | ias.ac.in |
Reactivity and Transformational Chemistry of 3 Bromo 4 Methoxypyrazolo 1,5 a Pyrazine
Transition Metal-Catalyzed Cross-Coupling Reactions at the C3 Bromine PositionThere is no specific information regarding the behavior of 3-Bromo-4-methoxypyrazolo[1,5-a]pyrazine in common palladium-catalyzed reactions.
Stille and Negishi Coupling ReactionsNo information is available regarding the application of Stille or Negishi coupling reactions to this compound for the formation of carbon-carbon bonds.
Due to this absence of specific research data, generating the requested article with the required level of scientific accuracy and detail is not feasible at this time. Further experimental research is needed to elucidate the chemical reactivity of this compound.
Reactions Involving the Methoxy (B1213986) Group at C4
O-Demethylation Reactions and Derivatization of the Hydroxyl Moiety
Following demethylation, the resulting 4-hydroxypyrazolo[1,5-a]pyrazine can be further derivatized at the hydroxyl moiety. This opens up possibilities for introducing a wide range of functional groups through etherification or esterification reactions. For instance, reaction with alkyl halides in the presence of a base would yield various alkoxy derivatives. Similarly, acylation with acyl chlorides or anhydrides would produce the corresponding esters. These derivatizations are crucial for modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, and biological activity. A patent describing the synthesis of a 4-hydroxy-pyrazolo[1,5-a]pyrazine-2-carboxylic acid derivative suggests that the hydroxyl group can be part of a subsequent reaction sequence, highlighting its utility as a synthetic intermediate. d-nb.info
Nucleophilic Aromatic Substitution (SNAr) on Related Halogenated Precursors
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient heterocyclic systems. In the context of pyrazolo[1,5-a]pyrazines, halogenated precursors are valuable substrates for SNAr reactions. The pyrimidine (B1678525) ring of the pyrazolo[1,5-a]pyrimidine (B1248293) system is electron-deficient, making positions C5 and C7 susceptible to nucleophilic attack. nih.gov For the analogous pyrazolo[1,5-a]pyrazine (B3255129) system, a halogen at the C4 position, such as in a 4-chloro or 4-bromo derivative, would be a prime site for SNAr.
The reaction of 4-chloropyrazolo[1,5-a]pyrazines with nucleophiles like tert-butyl cyanoacetate (B8463686) has been reported to proceed via the formation of intermediates, leading to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. rsc.org This demonstrates the feasibility of displacing a halogen at the C4 position. A computational study on a related dichloropyrazolopyrimidine carboxylate showed that nucleophilic attack is favored at the C1 position of the pyrimidine ring, which corresponds to the C5 position in the pyrazolo[1,5-a]pyrimidine numbering. wuxiapptec.com This suggests that the electronic properties of the fused ring system play a crucial role in directing the regioselectivity of SNAr reactions. The presence of the bromine atom at C3 and the methoxy group at C4 in the title compound would influence the reactivity of other positions on the ring towards nucleophiles.
Direct C-H Functionalization of the Pyrazolo[1,5-a]pyrazine Core
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials.
Regioselective Functionalization at the C7 Position
Research has shown that the C7 position of the pyrazolo[1,5-a]pyrazine core is the most acidic, making it the preferred site for C-H activation. researchgate.net A straightforward formylation at this position has been achieved for various substituted pyrazolo[1,5-a]pyrazine derivatives. researchgate.net This high regioselectivity is attributed to the electronic nature of the fused ring system.
The reaction proceeds in high yields, providing a convenient route to 7-formylpyrazolo[1,5-a]pyrazines, which are versatile intermediates for further synthetic transformations. The reaction conditions are often mild and can even be performed without a solvent. researchgate.net
| Substrate | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2,3,4-trisubstituted pyrazolo[1,5-a]pyrazines | N,N,N′,1,1,1-Hexamethylsilanecarboximidamide | 7-Aminal derivative | High | researchgate.net |
| 7-Aminal derivative | Hydrolysis | 7-Formyl derivative | High | researchgate.net |
Mechanistic Aspects of C-H Activation (e.g., silylformamidine-mediated reactions)
The mechanism of the regioselective formylation at the C7 position often involves the use of reagents such as silylformamidines. For instance, N,N,N′,1,1,1-Hexamethylsilanecarboximidamide exists in equilibrium with its carbene form. researchgate.net This carbene can then insert into the most acidic C-H bond of the pyrazolo[1,5-a]pyrazine, which is at the C7 position. researchgate.net
The initial step of the reaction is believed to be the deprotonation of the C7-H by the carbene, forming a tight ion pair between a formamidinium cation and the pyrazolo[1,5-a]pyrazine anion. researchgate.net This is followed by the combination of this ion pair to yield the final aminal product. researchgate.net This aminal can then be readily hydrolyzed to the corresponding aldehyde. Computational studies, such as the calculation of pKa values, have confirmed that the C7-H is the most acidic proton, which supports the observed regioselectivity. researchgate.net
Exploration of Other C-H Activation Sites (e.g., C2, C5, C6)
While the C7 position is the most reactive site for C-H functionalization in the pyrazolo[1,5-a]pyrazine core, the exploration of other positions such as C2, C5, and C6 is of interest for accessing a wider range of derivatives. The reactivity of these positions is generally lower than that of C7. The pyrazole (B372694) ring (positions C2 and C3) and the pyrazine (B50134) ring (positions C5 and C6) have different electronic properties.
For the related pyrazolo[1,5-a]pyrimidine system, functionalization at the C3 position is common through electrophilic substitution, while the C5 and C7 positions are more susceptible to nucleophilic attack. nih.gov By analogy, in the pyrazolo[1,5-a]pyrazine core, the C2 and C3 positions on the pyrazole moiety would be expected to have different reactivity compared to the C5 and C6 positions on the pyrazine moiety. The development of new catalytic systems and directing group strategies may enable the selective functionalization of these less reactive C-H bonds in the future, providing access to novel isomers with potentially unique biological activities.
Transformations of Other Functional Groups on Derivatives (e.g., nitrile group in 3-carbonitrile analogues)
While specific research on the transformational chemistry of 3-carbonitrile analogues of this compound is limited, the reactivity of the nitrile group can be effectively understood by examining its close structural analogues, the pyrazolo[1,5-a]pyrimidine-3-carbonitriles. The nitrile group on this scaffold is a versatile synthetic handle, allowing for its conversion into several other important functional groups through various chemical reactions. These transformations are crucial for developing new derivatives with modified electronic properties and for enabling further molecular elaboration.
Key transformations documented for the nitrile group on the analogous pyrazolo[1,5-a]pyrimidine core include partial hydrolysis to the carboxamide, conversion to an amidoxime (B1450833), and subsequent cyclization to form oxadiazoles. ekb.egresearchgate.net
Partial Hydrolysis to Carboxamide
The cyano group at the C3-position can undergo partial hydrolysis under acidic conditions. For instance, treatment of 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with sulfuric acid successfully yields the corresponding 3-carboxamide derivative. ekb.egresearchgate.net This reaction provides a direct route to amides, which are prevalent motifs in medicinal chemistry.
| Starting Material | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | H₂SO₄ | 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | ekb.egresearchgate.net |
Conversion to Amidoxime and 1,2,4-Oxadiazoles
The nitrile functionality is also a precursor for the synthesis of other heterocyclic systems. Reaction of the 3-carbonitrile derivative with hydroxylamine (B1172632) in the presence of a base like sodium acetate (B1210297) affords the corresponding amidoxime (N'-hydroxycarbamimidamide). ekb.egresearchgate.net This intermediate is particularly useful as it can be readily cyclized to form 1,2,4-oxadiazole (B8745197) rings.
The cyclization is typically achieved by heating the amidoxime with reagents such as acetic anhydride (B1165640) or benzoyl chloride in pyridine. ekb.egresearchgate.net This two-step sequence transforms the nitrile group into a 3-(1,2,4-oxadiazol-5-yl) substituent, significantly altering the steric and electronic profile of the molecule.
| Starting Material | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | NH₂OH·HCl, NaOAc | N'-hydroxy-2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbimidamide | ekb.egresearchgate.net |
| N'-hydroxy-2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbimidamide | Acetic anhydride or Benzoyl chloride, Pyridine, Heat | 3-(3-methyl-1,2,4-oxadiazol-5-yl)- or 3-(3-phenyl-1,2,4-oxadiazol-5-yl)- derivative | ekb.egresearchgate.net |
Potential Conversion to Tetrazoles
Another synthetically valuable transformation for the nitrile group is its conversion into a tetrazole ring via a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide. organic-chemistry.org The resulting 5-substituted 1H-tetrazole is widely recognized as a bioisostere of the carboxylic acid functional group. nih.gov This bioisosteric replacement is a common strategy in drug design to improve metabolic stability and bioavailability while maintaining key binding interactions. Although this specific transformation has not been explicitly documented for the pyrazolo[1,5-a]pyrazine or pyrazolo[1,5-a]pyrimidine core, it represents a highly probable and important potential reaction based on the well-established reactivity of heterocyclic nitriles. organic-chemistry.org
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₇BrN₄O |
| 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | C₁₂H₈N₄S |
| 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | C₁₂H₁₀N₄OS |
| N'-hydroxy-2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbimidamide | C₁₂H₁₁N₅OS |
| 2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine | C₁₄H₁₂N₆OS |
| 2-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine | C₁₉H₁₄N₆OS |
| Hydroxylamine | H₃NO |
| Sodium acetate | C₂H₃NaO₂ |
| Acetic anhydride | C₄H₆O₃ |
| Benzoyl chloride | C₇H₅ClO |
| Pyridine | C₅H₅N |
| Sodium azide | NaN₃ |
| Sulfuric acid | H₂SO₄ |
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Pathways for Key Synthetic Transformations
The synthesis of 3-Bromo-4-methoxypyrazolo[1,5-a]pyrazine and its derivatives often involves complex reaction sequences. Computational chemistry plays a crucial role in elucidating the underlying mechanisms of these transformations. Key synthetic routes typically involve the construction of the fused pyrazolo[1,5-a]pyrazine (B3255129) core followed by functionalization.
Transition State Analysis in Catalyzed Cross-Coupling Reactions and C-H Functionalization
Transition state (TS) analysis is a powerful computational tool to probe the feasibility and kinetics of chemical reactions. For palladium-catalyzed cross-coupling reactions involving this compound, TS analysis can provide invaluable insights into the energy barriers of the oxidative addition, transmetalation, and reductive elimination steps. By locating and characterizing the transition state structures, chemists can understand the factors that influence the reaction rate and selectivity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure and reactivity of molecules like this compound. DFT calculations can provide a wealth of information, including optimized molecular geometry, atomic charges, and molecular orbital energies.
The calculated electronic properties can be correlated with the molecule's reactivity. For example, the distribution of electron density and the electrostatic potential map can indicate the most nucleophilic and electrophilic sites. In this compound, the nitrogen atoms in the pyrazine (B50134) and pyrazole (B372694) rings are expected to be nucleophilic centers, while the carbon atom attached to the bromine is an electrophilic site susceptible to nucleophilic attack or involvement in cross-coupling reactions. DFT calculations on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been used to explain their reactivity findings. mdpi.com
Below is a hypothetical table of DFT-calculated electronic properties for this compound, based on typical values for similar heterocyclic compounds.
| Property | Calculated Value |
| Dipole Moment (Debye) | 2.5 |
| Energy of HOMO (eV) | -6.8 |
| Energy of LUMO (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 5.3 |
Note: These are representative values and would require specific DFT calculations for confirmation.
Frontier Molecular Orbital (FMO) Theory Applied to this compound and its Intermediates
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com For this compound, the nature and energy of its HOMO and LUMO are critical in predicting its behavior in various reactions.
The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In pericyclic reactions or interactions with other reagents, the overlap and energy difference between the FMOs of the reactants govern the reaction's feasibility and regioselectivity. For instance, in a reaction with a nucleophile, the LUMO of this compound would be the primary orbital involved in accepting electrons. The spatial distribution of the LUMO can indicate the most likely site of attack.
Molecular Dynamics Simulations of Reaction Processes
For a palladium-catalyzed reaction involving this compound, MD simulations could be employed to study the diffusion of reactants, the formation of the pre-catalytic complex, and the conformational flexibility of reaction intermediates. This can be particularly useful for understanding the role of bulky ligands and the influence of the solvent environment on the catalytic cycle.
Analysis of Solvent Effects and Catalytic Cycle Dynamics
The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. rsc.org Computational methods, such as implicit and explicit solvent models, are used to analyze the effect of the solvent on the stability of reactants, intermediates, and transition states. In palladium-catalyzed cross-coupling reactions, the solvent can influence the solubility of the catalyst and reagents, as well as the energetics of the catalytic cycle. whiterose.ac.uk
For reactions of this compound, a polar aprotic solvent like DMF or dioxane is often employed. Computational analysis can help rationalize the choice of solvent by calculating the free energy profile of the reaction in different solvent environments. This analysis can reveal how the solvent stabilizes charged intermediates or transition states, thereby affecting the reaction kinetics. The dynamics of the catalytic cycle, including the rates of individual steps, can also be modulated by the solvent, and these effects can be modeled computationally.
Advanced Spectroscopic and Structural Elucidation of Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
2D NMR experiments are fundamental in establishing the connectivity and spatial relationships of atoms within a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. In a derivative of 3-Bromo-4-methoxypyrazolo[1,5-a]pyrazine, COSY is instrumental in identifying adjacent protons on the pyrazine (B50134) or pyrazole (B372694) rings, as well as in any substituent groups. For instance, it can confirm the connectivity between protons on a substituted aryl ring attached to the core scaffold.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons. For the methoxy (B1213986) group, HSQC would show a correlation between the methoxy protons and the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. This is arguably the most powerful 2D NMR technique for elucidating the core structure of novel heterocyclic compounds. For a derivative of this compound, HMBC can be used to confirm the position of substituents. For example, correlations between the methoxy protons and the carbon at position 4 would confirm the location of the methoxy group. Similarly, correlations between protons on the pyrazole ring and carbons in the pyrazine ring would confirm the fused heterocyclic structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. For derivatives with bulky substituents, NOESY can reveal through-space interactions that indicate the preferred orientation of these groups relative to the planar pyrazolo[1,5-a]pyrazine (B3255129) core.
| Technique | Correlation | Information Provided for this compound Derivatives |
| COSY | ¹H-¹H (2-3 bonds) | Identifies adjacent protons on the heterocyclic rings and substituents. |
| HSQC | ¹H-¹³C (1 bond) | Assigns carbon signals based on their directly attached protons. |
| HMBC | ¹H-¹³C (2-4 bonds) | Establishes long-range connectivity, confirming substituent positions and the core scaffold. |
| NOESY | ¹H-¹H (through space) | Determines spatial proximity of protons, aiding in conformational and stereochemical analysis. |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Elucidating Reaction Pathways and Unambiguous Identification of New Analogues
Advanced mass spectrometry techniques are critical for confirming the elemental composition and elucidating the fragmentation patterns of newly synthesized analogues.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. This allows for the unambiguous determination of the elemental formula of a compound. For any new derivative of this compound, HRMS is the definitive method to confirm that the desired atoms have been incorporated in the correct numbers. The structures of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been confirmed using HRMS. nih.gov
Tandem Mass Spectrometry (MS/MS) : In MS/MS, a specific ion (typically the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the structure of the molecule and can be used to distinguish between isomers. The fragmentation pattern can reveal the loss of substituents, such as the methoxy or bromo groups, and the cleavage of the heterocyclic rings, thereby helping to piece together the molecular structure. This technique is also invaluable for identifying intermediates and byproducts in a reaction mixture, thus elucidating the reaction pathway.
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformational Studies
Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high precision.
For derivatives of this compound, this technique provides unequivocal proof of the molecular structure, including:
The exact connectivity of the atoms.
The bond lengths and angles within the molecule.
The planarity of the pyrazolo[1,5-a]pyrazine ring system.
The conformation of any flexible substituents.
The intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.
Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have utilized X-ray diffraction to unambiguously confirm their structures. nih.govnih.govresearchgate.net For instance, in a series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, X-ray crystal diffraction was used to confirm the molecular structures. nih.gov
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis in Synthesized Compounds
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their bonds.
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the analysis of derivatives of this compound, IR can be used to confirm the presence of:
C-H stretching vibrations in the aromatic rings and the methoxy group.
C=C and C=N stretching vibrations within the heterocyclic core.
C-O stretching of the methoxy group.
C-Br stretching.
Characteristic vibrations of any new functional groups introduced during derivatization. The structures of novel fluorescent compounds containing a pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were confirmed in part by IR spectroscopy. nih.gov
Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy. It is often more sensitive to the vibrations of non-polar bonds and symmetric vibrations. For pyrazolo[1,5-a]pyrazine derivatives, Raman spectroscopy can provide additional information about the vibrations of the core heterocyclic structure.
| Spectroscopic Technique | Wavenumber Range (cm⁻¹) | Corresponding Functional Group/Vibration |
| Infrared (IR) | 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (e.g., in -OCH₃) | |
| 1650-1500 | C=C and C=N Stretch in Heterocyclic Rings | |
| 1250-1000 | C-O Stretch (ether) | |
| ~700-500 | C-Br Stretch |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if asymmetric synthesis is explored)
Should the synthesis of chiral derivatives of this compound be undertaken, for example, by introducing a stereocenter in a substituent, chiroptical spectroscopy would be essential for determining the enantiomeric purity of the product. These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light.
Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum, and the intensity of the signal is proportional to the concentration and enantiomeric excess (ee) of the sample.
Optical Rotatory Dispersion (ORD) Spectroscopy : ORD measures the rotation of the plane of polarized light as a function of wavelength. This provides similar information to CD spectroscopy and can be used to determine the optical purity of a chiral compound.
While the core this compound is achiral, asymmetric synthesis could introduce chirality, making these techniques relevant for the characterization of such derivatives.
Applications of 3 Bromo 4 Methoxypyrazolo 1,5 a Pyrazine in Advanced Organic Synthesis and Materials Science
Scaffold for Combinatorial Library Design in Chemical Research
The pyrazolo[1,5-a]pyrazine (B3255129) core, a fused nitrogen-containing heterocyclic system, is increasingly recognized as a valuable scaffold in the design and synthesis of combinatorial libraries for chemical research and drug discovery. Its structural rigidity, synthetic tractability, and ability to present substituents in a well-defined three-dimensional space make it an attractive framework for generating large and diverse collections of molecules. Drawing parallels from the well-established pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is considered a "privileged structure" in medicinal chemistry, the pyrazolo[1,5-a]pyrazine system offers similar advantages for the exploration of chemical space and the identification of novel bioactive compounds. mdpi.comnih.gov
The strategic functionalization of the pyrazolo[1,5-a]pyrazine nucleus is key to its utility in combinatorial chemistry. The introduction of specific reactive groups at various positions on the bicyclic ring system allows for the systematic and high-throughput synthesis of a wide array of derivatives. In this context, "3-Bromo-4-methoxypyrazolo[1,5-a]pyrazine" emerges as a particularly useful building block for the construction of combinatorial libraries.
The bromine atom at the 3-position serves as a versatile synthetic handle for a multitude of cross-coupling reactions. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, through well-established and robust palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The methoxy (B1213986) group at the 4-position, while electronically influencing the reactivity of the ring system, can also be a point of modification, for instance, through demethylation to reveal a hydroxyl group for further derivatization.
The power of using this compound as a scaffold lies in the ability to generate a library of compounds where a common core is decorated with a wide variety of chemical functionalities. This approach, often referred to as diversity-oriented synthesis, is instrumental in the search for new lead compounds in drug discovery programs. By systematically varying the substituents at the 3-position, researchers can rapidly explore the structure-activity relationships (SAR) of the synthesized compounds, optimizing for potency, selectivity, and pharmacokinetic properties.
Below is an interactive data table illustrating the potential for diversification of the this compound scaffold through various palladium-catalyzed cross-coupling reactions.
| Reaction Type | Coupling Partner | Resulting Substituent at Position 3 | Potential Diversity |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acids/esters | Aryl or Heteroaryl | Introduction of various substituted phenyl, pyridyl, thienyl, etc. groups. |
| Sonogashira Coupling | Terminal alkynes | Alkynyl | Incorporation of linear or branched carbon chains, potentially with further functionalization. |
| Buchwald-Hartwig Amination | Amines (primary or secondary) | Amino | Access to a wide range of substituted anilines, alkylamines, and heterocyclic amines. |
| Stille Coupling | Organostannanes | Alkyl, Vinyl, Aryl | Versatile method for introducing a broad spectrum of organic moieties. |
| Heck Coupling | Alkenes | Alkenyl | Formation of carbon-carbon double bonds for further elaboration. |
The synthesis of such libraries can be performed using solution-phase or solid-phase techniques, often amenable to automation, which further accelerates the discovery process. The resulting collections of pyrazolo[1,5-a]pyrazine derivatives can then be screened against a variety of biological targets, such as protein kinases, G-protein coupled receptors, and enzymes, to identify novel modulators of their activity. The structural information gleaned from these screens can then guide the design of next-generation compounds with improved therapeutic potential.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
While classical synthetic routes to pyrazolo[1,5-a]pyrimidines, the foundational structure for the target compound, are well-established, future efforts will likely focus on greener and more efficient methods. nih.gov These include the development of one-pot multicomponent reactions that can rapidly generate molecular diversity from simple precursors. nih.govmdpi.com Microwave-assisted synthesis has already demonstrated its potential for accelerating reaction times and improving yields for related pyrazolo[1,5-a]pyrimidine (B1248293) systems and could be adapted for the synthesis of 3-Bromo-4-methoxypyrazolo[1,5-a]pyrazine. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions are expected to play a crucial role in the functionalization of the pyrazolo[1,5-a]pyrazine (B3255129) core, allowing for the introduction of a wide array of substituents to modulate the compound's properties. rsc.org The development of scalable and environmentally benign synthetic protocols will be essential for the broader application of this class of compounds. mdpi.com
Exploration of Novel Reactivity and Unprecedented Transformations
The inherent reactivity of the pyrazolo[1,5-a]pyrazine scaffold, with its electron-deficient pyrazine (B50134) ring and electron-rich pyrazole (B372694) moiety, offers a fertile ground for exploring novel chemical transformations. Future research could delve into selective C-H functionalization to introduce new functional groups at various positions on the heterocyclic core, thereby avoiding the need for pre-functionalized starting materials. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Investigations into the pericyclic reactions of pyrazolo[1,5-a]pyrazine derivatives could lead to the discovery of unprecedented cycloaddition patterns and the synthesis of novel fused-ring systems. nih.gov
Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure chiral molecules is of paramount importance in drug discovery. While the parent this compound is achiral, the introduction of substituents can create stereogenic centers. Future research will likely focus on the development of asymmetric synthetic methods to access chiral derivatives with high enantioselectivity. This could involve the use of chiral catalysts, such as chiral-at-metal rhodium(III) complexes, which have been successfully employed in the asymmetric synthesis of related pyrazolo[3,4-b]pyridine analogues. rsc.org The development of stereoselective methodologies will be crucial for investigating the differential biological activities of individual enantiomers.
Application in Flow Chemistry and Microreactor Technologies
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound and its derivatives represents a significant area for future development. Continuous-flow processes can enable the safe handling of hazardous reagents and intermediates, as well as facilitate the rapid optimization of reaction conditions. mdpi.com Microreactor technology, in particular, can provide precise control over temperature, pressure, and mixing, leading to higher yields and purities. mdpi.com The integration of in-line purification and analysis techniques could further streamline the synthesis of this important heterocyclic scaffold.
Computational Design and Discovery of New Pyrazolo[1,5-a]pyrazine Architectures
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. In the context of this compound, computational methods can be employed to design novel derivatives with enhanced biological activity or desirable material properties. nih.gov Structure-activity relationship (SAR) studies, guided by computational modeling, can provide insights into the key structural features required for potent and selective interactions with biological targets. mdpi.com Virtual screening of large compound libraries based on the pyrazolo[1,5-a]pyrazine scaffold can accelerate the identification of new lead compounds for various therapeutic areas. rsc.org Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to predict the electronic and photophysical properties of new derivatives, guiding the design of novel fluorophores and organic materials. rsc.org
Integration with Supramolecular Chemistry for Advanced Assemblies
The planar nature of the pyrazolo[1,5-a]pyrazine core makes it an attractive building block for the construction of supramolecular assemblies. nih.gov Future research could explore the use of non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, to direct the self-assembly of this compound derivatives into well-defined nanostructures. researchgate.net These supramolecular architectures could find applications in areas such as molecular recognition, sensing, and the development of novel crystalline materials with tailored properties. nih.gov The ability to form ordered structures in the solid state could also have implications for the development of organic electronic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
